XFG is classified as a hemicellulosic oligosaccharide, specifically a xyloglucan oligosaccharide. It is part of the broader category of glycan molecules that are important for plant structure and function. The structural complexity of XFG allows it to interact with various proteins and enzymes in biological systems.
The synthesis of XFG xyloglucan oligosaccharide DP7 can be achieved through enzymatic methods that utilize specific glycosidases. For example, endo-β(1→4)-glucanases can hydrolyze xyloglucan to produce various oligosaccharides, including XFG .
A notable method involves the use of crude tamarind kernel powder as a substrate, which undergoes enzymatic hydrolysis followed by fermentation to remove galactose co-products. This biocatalytic approach allows for the production of high-purity XFG without the need for chromatography, demonstrating principles of green chemistry .
The molecular formula for XFG xyloglucan oligosaccharide DP7 is . The structure consists of a linear backbone with branches at specific positions where xylose residues are attached to the glucan chain. This branching is crucial for its biological activity and interaction with enzymes.
X-ray crystallography has been used to elucidate the structure of XFG when complexed with enzymes like α-xylosidase from Aspergillus niger, revealing insights into substrate binding and specificity .
XFG xyloglucan oligosaccharide participates in various biochemical reactions, primarily through hydrolysis by glycosidases that cleave specific glycosidic bonds. For instance, the α1–6 glycosyl bond between terminal xylose and glucose can be hydrolyzed to yield free d-xylose .
The reaction mechanisms often involve multiple enzyme-substrate interactions that enhance specificity and efficiency. The structural features of XFG allow it to form stable complexes with enzymes, facilitating these reactions .
The mechanism of action for XFG involves its role as a substrate for various enzymes that modify its structure or utilize it in metabolic pathways. For example, transglycosylation reactions can occur where sugar residues are transferred between oligosaccharides, altering their biological functions .
Studies have shown that plant enzymes exhibit transglycosylation activities that can modify xyloglucan structures, enhancing their stability and functionality within plant cell walls .
XFG xyloglucan oligosaccharide DP7 is typically a white to off-white powder when dry. Its solubility in water varies depending on concentration but generally exhibits good solubility due to its hydrophilic nature.
The chemical properties include its reactivity towards specific enzymes, which can cleave or modify its structure. The presence of hydroxyl groups contributes to its ability to form hydrogen bonds, influencing its interactions with other biomolecules.
Relevant data from studies indicate that XFG can undergo significant transformations under enzymatic treatment, leading to various bioactive compounds .
XFG xyloglucan oligosaccharide DP7 has numerous scientific uses:
XFG xyloglucan oligosaccharide DP7 belongs to a hemicellulose subclass with a backbone of β-1,4-linked glucopyranose (Glc) residues. Its nomenclature follows the standardized single-letter code for xyloglucan (XyG) subunits, where "X" denotes α-D-Xylose-(1→6)-β-D-Glucose, "F" represents α-L-Fucose-(1→2)-β-D-Galactose-(1→2)-α-D-Xylose-(1→6)-β-D-Glucose, and "G" indicates an unbranched glucose residue in the backbone [5]. The DP7 designation specifies seven glycosyl residues in its core structure: four backbone glucose units and three side-chain residues (one fucose, one galactose, and one xylose). Unlike smaller oligosaccharides (e.g., XXXG tetrasaccharides), DP7 features extended side chains that influence its physicochemical behavior [5].
Table 1: Glycosyl Residue Composition of XFG DP7
Residue Type | Symbol | Position/Linkage | Abundance |
---|---|---|---|
Glucose (backbone) | G | β-1,4-linked | 4 residues |
Xylose | X | α-1,6-linked to G | 1 residue |
Galactose | L | β-1,2-linked to X | 1 residue |
Fucose | F | α-1,2-linked to L | 1 residue |
The backbone of XFG DP7 consists of a cellotetraose core (four β-1,4-linked Glc residues), with side chains attached to the O6 position of specific glucosyl units. The first glucose (reducing end) carries an "F" side chain (α-L-Fucp-(1→2)-β-D-Galp-(1→2)-α-D-Xylp-), while the second and third glucoses may bear "X" (α-D-Xylp-) or remain unbranched ("G") [5]. Unlike XXXG-type oligosaccharides, which exhibit three consecutive branched residues, XFG DP7’s branching pattern is asymmetric, with fucose exclusively terminating the galactosylated side chain. This architecture sterically constrains molecular flexibility and enhances hydrogen-bonding potential with cellulose [5] [2]. Additionally, O-acetyl modifications at C6 of galactose or xylose residues may occur, altering solubility and enzymatic digestibility [4].
XFG DP7 differs fundamentally from common XyG oligosaccharides like XXXG (Glc₄Xyl₃) or XXLG (Glc₄Xyl₂Gal₂):
Table 2: Structural Comparison of XyG Oligosaccharides
Feature | XFG DP7 | XXXG | XXGG |
---|---|---|---|
Backbone Residues | 4 Glc | 4 Glc | 4 Glc |
Branched Residues | 2 | 3 | 2 |
Dominant Side Chains | F, X | X, L, F | X, L, Ara |
Fucosylation | Present | Present | Absent |
O-Acetylation | Low | Variable | High |
Fucosylation of the galactose-terminated side chain ("F" side chain) critically modulates XFG DP7’s biological functions. The α-1,2-linked fucose residue enhances molecular recognition by antibodies (e.g., CCRC-M1) and lectins, facilitating cell wall immunolocalization studies [5]. Biophysically, fucose introduces steric bulk that stabilizes the oligosaccharide’s three-dimensional conformation, promoting hydrophobic interactions with cellulose microfibrils. However, evolutionary adaptations reveal fucose is non-essential: Solanaceous plants (e.g., tomato) produce functional XyGs lacking fucose entirely, compensating with arabinosyl substitutions or altered branching patterns (e.g., XXGGG-type) [5]. In Arabidopsis mutants (mur1), defucosylated XyGs retain the ability to support growth, indicating redundant mechanisms for wall remodeling [5].
MALDI-TOF Mass Spectrometry
Delivers precise molecular mass profiling (m/z 1,093.4 [M+Na]⁺ for XFG DP7), fragmentation patterns confirming side-chain sequences (e.g., loss of Fuc at m/z 947.3), and detection of O-acetyl adducts [1] [2].
HPAEC-PAD Chromatography
Resolves underivatized XyG oligosaccharides by degree of polymerization (DP) and glycosyl linkages. XFG DP7 elutes later than XXXG due to additional hydroxyl groups from galactose/fucose, with retention time shifts indicating acetylation [1].
NMR Spectroscopy
¹H and ¹³C NMR provide atomic-level structural validation:
Table 3: Diagnostic NMR Signals for XFG DP7
Residue | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Assignment |
---|---|---|---|
α-Fuc H1 | 5.18 | 99.5 | Fuc-1→2-Gal |
β-Gal H1 | 4.56 | 104.8 | Gal-1→2-Xyl |
α-Xyl H1 | 5.10 | 101.2 | Xyl-1→6-Glc |
β-Glc H1 (backbone) | 4.40–4.30 | 103.5–102.0 | Glc-1→4-Glc |
Alphabetical Index of Compounds
Fucose, Galactose, Glucose, Xyloglucan oligosaccharide DP7, Xylose
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